4-Iodobutyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

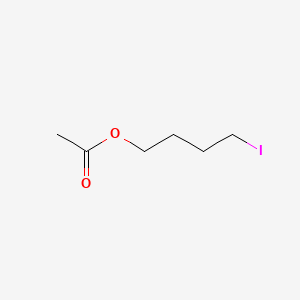

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPVVTDEKLGZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369897 | |

| Record name | 4-Iodobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40596-44-9 | |

| Record name | 4-Iodobutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodobutyl Acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutyl acetate is a versatile bifunctional reagent that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal iodide and an acetate ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of this compound. Furthermore, it delves into its critical applications in drug development, particularly its role as an alkylating agent and a linker in the construction of targeted therapeutics and imaging agents.

Molecular Structure and Chemical Identity

This compound, with the chemical formula C₆H₁₁IO₂, is a linear alkyl ester containing a primary iodide. The presence of two distinct functional groups—an ester and an alkyl iodide—at opposite ends of a flexible four-carbon chain underpins its utility in chemical synthesis.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 40596-44-9 | [2][3] |

| Molecular Formula | C₆H₁₁IO₂ | [4][5] |

| Molecular Weight | 242.05 g/mol | [4][5] |

| Appearance | Colorless to pale yellow or brown liquid | [4][6] |

| Canonical SMILES | CC(=O)OCCCCI | |

| InChI Key | FLPVVTDEKLGZDZ-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. It is a relatively dense liquid with limited solubility in water but is soluble in common organic solvents.[6] It is also noted to be light-sensitive, necessitating storage in dark containers.[6][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Density | 1.61 g/mL at 25 °C | [5][6][7] |

| Boiling Point | 94-95 °C at 5.5 mmHg | [5][6][7] |

| Flash Point | 195 °F (90.6 °C) | [6][7] |

| Refractive Index (n²⁰/D) | 1.497 | [5][6][7] |

| Water Solubility | Difficult to mix | [4][6] |

| Vapor Pressure | 0.0551 mmHg at 25 °C | [6] |

Synthesis of this compound

There are two primary and efficient methods for the synthesis of this compound: the Finkelstein reaction and the direct esterification of 4-iodobutanol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Finkelstein Reaction: A Halogen Exchange Approach

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from other alkyl halides.[4][6] This Sₙ2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone, in which sodium iodide is soluble, but the resulting sodium chloride or bromide is not. This precipitation drives the equilibrium towards the formation of the alkyl iodide.[4][6]

Figure 2: Workflow for the synthesis of this compound via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobutyl acetate in acetone.

-

Addition of Reagent: Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A white precipitate of sodium chloride will form as the reaction proceeds.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Purification: The filtrate is concentrated under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

The causality behind this experimental design lies in Le Chatelier's principle. The use of acetone as a solvent is critical because it selectively solubilizes the sodium iodide reactant while precipitating the sodium chloride byproduct, thus driving the reversible reaction to completion.

Esterification of 4-Iodobutanol

A more direct approach involves the esterification of 4-iodobutanol with acetic anhydride or acetyl chloride.[6] This method is advantageous if 4-iodobutanol is readily available. The reaction is typically catalyzed by a base, such as pyridine, or a strong acid.

Experimental Protocol: Esterification with Acetic Anhydride

-

Reaction Setup: In a flask, dissolve 4-iodobutanol in a suitable solvent like dichloromethane or pyridine.

-

Reagent Addition: Slowly add acetic anhydride to the solution, often in the presence of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Workup: The reaction mixture is then washed with water, a dilute acid solution (to remove pyridine), and a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of this compound is essential for its identification and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -CH₂-O- |

| ~3.20 | Triplet | 2H | -CH₂-I |

| ~2.05 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.90 | Multiplet | 2H | -CH₂-CH₂-I |

| ~1.70 | Multiplet | 2H | -O-CH₂-CH₂- |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | -C=O |

| ~63.5 | -CH₂-O- |

| ~32.0 | -CH₂-CH₂-I |

| ~29.5 | -O-CH₂-CH₂- |

| ~21.0 | -C(=O)-CH₃ |

| ~6.0 | -CH₂-I |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Table 5: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1240 | Strong | C-O (ester) stretching |

| ~1050 | Medium | C-O stretching |

| ~640 | Medium | C-I stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns. The presence of iodine (atomic mass 127) will be a key feature.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 242.

-

Loss of Acetoxy Group: Fragmentation leading to the loss of the acetoxy group (CH₃COO•), resulting in a C₄H₈I⁺ fragment at m/z = 183.

-

Loss of Iodine: A peak corresponding to the loss of an iodine atom (I•), giving a C₆H₁₁O₂⁺ fragment at m/z = 115.

-

Acylium Ion: A prominent peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺).

-

Iodide Ion: A peak at m/z = 127 corresponding to I⁺.

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a valuable reagent in medicinal chemistry and drug development, primarily as an alkylating agent and as a component in the synthesis of bifunctional linkers.

Role as an Alkylating Agent

Alkylating agents are a class of anticancer drugs that act by covalently attaching an alkyl group to DNA, thereby disrupting DNA replication and leading to cancer cell death.[8][9] The primary iodide in this compound serves as a good leaving group in nucleophilic substitution reactions, allowing it to act as an alkylating agent. It can be used to introduce a four-carbon chain with a terminal acetate group onto various nucleophilic sites in a target molecule, such as amines, thiols, or phenols. This modification can be used to alter the pharmacokinetic properties of a drug or to introduce a handle for further functionalization.

Utility in Bifunctional Linkers for Bioconjugation

This compound is a precursor for the synthesis of heterobifunctional linkers, which are crucial components of antibody-drug conjugates (ADCs) and other targeted therapies.[4][6] These linkers connect a targeting moiety, such as an antibody, to a therapeutic payload. The iodide can be displaced by a nucleophile on one biomolecule, while the ester can be hydrolyzed to a carboxylic acid or alcohol for conjugation to a second biomolecule.

Figure 3: Conceptual workflow for the use of this compound in the synthesis of bifunctional linkers for bioconjugation.

Application in PET Radiotracer Synthesis

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiolabeled tracers.[10] The synthesis of these tracers often involves the rapid and efficient incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into a bioactive molecule. This compound can serve as a precursor in the synthesis of PET radiotracers. The iodide can be displaced by a radiolabeled nucleophile, or the acetate can be modified to introduce a radiolabel.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] It is irritating to the eyes, respiratory system, and skin.[6] All work should be conducted in a well-ventilated fume hood. As it is light-sensitive, it should be stored in a tightly sealed, dark container in a cool, dry place away from sources of ignition.[6]

Conclusion

This compound is a valuable and versatile reagent with a well-defined chemical structure and predictable reactivity. Its synthesis is straightforward, and its physicochemical properties are well-documented. The presence of both an alkyl iodide and an ester functional group makes it a powerful tool for medicinal chemists and drug development professionals. Its applications as an alkylating agent and in the construction of bifunctional linkers for targeted therapies and imaging agents highlight its importance in the ongoing quest for more effective and specific medicines. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in the synthesis of novel therapeutic and diagnostic agents.

References

- 1. whitman.edu [whitman.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]

- 4. A novel heterobifunctional linker for facile access to bioconjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]

- 6. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. Improved Syntheses of Precursors for PET Radioligands [18F]XTRA and [18F]AZAN - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and preparation of 4-Iodobutyl acetate

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobutyl Acetate

Abstract

This compound (CAS No. 40596-44-9) is a valuable bifunctional molecule widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] Its structure incorporates a terminal iodide, a good leaving group in nucleophilic substitution reactions, and an acetate ester, which can be hydrolyzed to a primary alcohol. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, with a focus on the Finkelstein reaction. It offers detailed, field-proven experimental protocols, characterization data, safety and handling procedures, and an analysis of the underlying chemical principles to support researchers and drug development professionals in its effective synthesis and application.

Introduction: The Utility of this compound

This compound, with the molecular formula C₆H₁₁IO₂, is a colorless to pale yellow or brown liquid with a characteristically pungent odor.[2][3] It is soluble in common organic solvents but has limited solubility in water.[2] The strategic importance of this compound lies in its role as a versatile building block.[1] The primary alkyl iodide functionality allows for the facile introduction of a four-carbon chain via nucleophilic substitution, while the acetate group provides a protected hydroxyl functionality that can be deprotected under specific conditions. This dual reactivity makes it an essential reagent in the synthesis of complex target molecules, including novel cyclic ADP ribose derivatives and antagonists of the transient receptor potential melastatin 2 (TRPM2) involved in insulin secretion.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40596-44-9 | [5] |

| Molecular Formula | C₆H₁₁IO₂ | [3][6] |

| Molecular Weight | 242.05 g/mol | [3][7] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2][3] |

| Boiling Point | 94-95 °C at 5.5 mmHg | [2][5][8] |

| Density | 1.61 g/mL at 25 °C | [2][5][8] |

| Refractive Index (n²⁰/D) | 1.497 | [2][5][8] |

| Flash Point | 195 °F (90.6 °C) | [5] |

| Sensitivity | Light Sensitive | [3][5] |

Core Synthesis Methodologies

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and reliable method is the Finkelstein reaction, which involves a halogen exchange.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange

The Finkelstein reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction that converts an alkyl chloride or bromide into an alkyl iodide.[9] The reaction is driven to completion by exploiting the differential solubility of halide salts in a polar aprotic solvent, typically acetone.[9]

Caption: The Finkelstein Reaction Mechanism for this compound Synthesis.

Causality of Experimental Choices:

-

Mechanism: The reaction proceeds via a backside attack of the iodide nucleophile on the primary carbon bearing the halogen, leading to an inversion of stereochemistry (though not relevant for this achiral molecule).[10] This Sₙ2 pathway is efficient for primary halides like 4-chlorobutyl or 4-bromobutyl acetate.[9]

-

Solvent: Acetone is the solvent of choice because sodium iodide (NaI) is soluble in it, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not.[9] This insolubility causes NaCl or NaBr to precipitate out of the solution, effectively removing a product from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.[9][11]

-

Starting Material: While both 4-chlorobutyl acetate and 4-bromobutyl acetate can be used, bromoalkanes are generally more reactive than chloroalkanes in Sₙ2 reactions because bromide is a better leaving group than chloride.[12] Therefore, reactions starting from 4-bromobutyl acetate may proceed under milder conditions or in shorter times.[12]

Alternative Synthetic Routes

While the Finkelstein reaction is most common, other methods exist:

-

Direct Acylation of 4-Iodobutanol: This method involves the esterification of 4-iodobutanol with acetic anhydride, often in the presence of a base catalyst like pyridine.[2] This is a straightforward approach if the starting alcohol is readily available.

-

Ring Opening of Tetrahydrofuran (THF): It is possible to synthesize 4-halobutyl acetates by reacting THF with acetic acid and a hydrogen halide or other halogen source.[13] A subsequent halogen exchange could then yield the iodo derivative. For instance, reacting THF with acetic acid and hydrochloric acid can produce 4-chlorobutyl acetate.[13]

Detailed Experimental Protocol: Finkelstein Synthesis

This protocol details the synthesis of this compound from 4-chlorobutyl acetate. The same procedure can be adapted for 4-bromobutyl acetate, potentially with a shorter reaction time.

Caption: General Experimental Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and dry acetone. Stir the mixture to dissolve the NaI.

-

Addition of Starting Material: Add 4-chlorobutyl acetate (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to reflux (the boiling point of acetone is 56 °C) and maintain reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. A white precipitate (NaCl) will form as the reaction proceeds. The reaction is typically run for 24-48 hours.[12]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.

-

Solvent Evaporation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Partition the resulting residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine color) and then with brine (saturated NaCl solution) to aid in removing water.[14][15]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14]

-

Final Concentration: Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude this compound as a pale yellow to brown oil.

-

Purification: The crude product is purified by vacuum distillation (e.g., 94-95 °C at 5.5 mmHg) to yield the final product as a colorless to pale yellow liquid.[2][5]

Characterization and Analysis

Confirming the identity and purity of the synthesized product is a critical final step.

Table 2: Spectroscopic Data for this compound

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH₃ (acetate) | ~2.0 ppm (singlet) |

| -CH₂-O- | ~4.1 ppm (triplet) | |

| -CH₂-I | ~3.2 ppm (triplet) | |

| -CH₂-CH₂- (internal) | ~1.9 ppm (multiplet) | |

| IR Spectroscopy | C=O (ester) | ~1740 cm⁻¹ (strong) |

| C-O (ester) | ~1240 cm⁻¹ (strong) | |

| C-I | ~500-600 cm⁻¹ (weak-medium) |

Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR data is based on characteristic absorption bands for the functional groups.[16][17]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors must be handled with appropriate care.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[2] It is crucial to avoid breathing vapors or mists and to prevent contact with skin and eyes.[18][19]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[2][3]

-

Handling: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19] Use non-sparking tools and take precautionary measures against static discharge, especially when handling flammable solvents like acetone and diethyl ether.[18][19]

-

Storage: this compound is light-sensitive.[3][5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[18][19] Keep the container tightly closed to prevent degradation.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[18]

Conclusion

The synthesis of this compound is a well-established process that is fundamental for various applications in organic chemistry. The Finkelstein reaction, utilizing either 4-chlorobutyl or 4-bromobutyl acetate, stands as the most robust and efficient method due to its favorable reaction kinetics and the effective equilibrium shift driven by salt precipitation in acetone. This guide provides the necessary technical details, from mechanistic understanding to a validated experimental protocol and safety considerations, to empower researchers to confidently prepare this key synthetic intermediate. Adherence to the described protocols and safety measures will ensure a successful and safe synthesis, yielding a high-purity product ready for downstream applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Chlorobutyl acetate | 6962-92-1 [chemicalbook.com]

- 5. This compound CAS#: 40596-44-9 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]

- 7. 40596-44-9 CAS Manufactory [m.chemicalbook.com]

- 8. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 11. Finkelstein Reaction [organic-chemistry.org]

- 12. echemi.com [echemi.com]

- 13. US4005125A - Preparation of haloalkyl esters - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. benchchem.com [benchchem.com]

- 16. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 17. m.youtube.com [m.youtube.com]

- 18. fishersci.be [fishersci.be]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 4-Iodobutyl Acetate (CAS 40596-44-9)

Introduction

In the landscape of modern organic synthesis, this compound (CAS: 40596-44-9) emerges as a highly versatile and valuable bifunctional reagent. Its structure, which uniquely combines a reactive primary alkyl iodide with a protected hydroxyl group (acetate ester), makes it an indispensable building block for the strategic construction of complex molecular architectures. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into its synthesis, reactivity, applications, and handling protocols. The primary utility of this compound lies in its ability to introduce a four-carbon chain that can be further functionalized, serving as a linchpin in multi-step synthetic pathways common in pharmaceutical and materials science research.[1]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. This compound is typically a colorless to pale yellow or brown liquid with a pungent odor, and it is sensitive to light.[1][2] Commercial preparations are often stabilized with copper to prevent degradation.[3]

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40596-44-9 | [1][3][4] |

| Molecular Formula | C₆H₁₁IO₂ | [1][3][5][6] |

| Molecular Weight | 242.05 g/mol | [1][4][5][6] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2] |

| Density | 1.61 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 94-95 °C at 5.5 mmHg | [1][7][8] |

| Flash Point | 91 °C (196 °F) | [3] |

| Refractive Index (n²⁰/D) | ~1.497 - 1.5115 | [1][3] |

| Solubility | Soluble in organic solvents; poorly soluble in water | [1][2] |

| InChI Key | FLPVVTDEKLGZDZ-UHFFFAOYSA-N | [3][7][9] |

| SMILES | CC(=O)OCCCCI | [3][6][9] |

Predicted Spectroscopic Data

For structural verification, the following spectroscopic signatures are characteristic of this compound. These predictions are based on established principles of NMR and IR spectroscopy for analogous structures.[10][11][12][13]

-

¹H NMR (Proton NMR):

-

~4.05 ppm (triplet, 2H): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -).

-

~3.20 ppm (triplet, 2H): Protons on the carbon adjacent to the iodine atom (-CH₂ -I).

-

~2.05 ppm (singlet, 3H): Protons of the acetyl methyl group (CH₃-C=O).

-

~1.90 ppm (multiplet, 4H): Protons of the two central methylene groups (-CH₂-CH₂ -CH₂ -CH₂-).

-

-

¹³C NMR (Carbon NMR):

-

~171.0 ppm: Carbonyl carbon of the ester group (C =O).

-

~64.0 ppm: Carbon adjacent to the ester oxygen (-O-C H₂-).

-

~33.0 ppm & ~30.0 ppm: Central methylene carbons.

-

~21.0 ppm: Acetyl methyl carbon (C H₃-C=O).

-

~6.5 ppm: Carbon bonded to the iodine atom (C H₂-I).

-

-

IR (Infrared) Spectroscopy:

-

~2960 cm⁻¹: C-H stretching (alkane).

-

~1740 cm⁻¹: Strong C=O stretching (ester carbonyl).

-

~1235 cm⁻¹: C-O stretching (ester).

-

~600 cm⁻¹: C-I stretching.

-

Synthesis and Mechanism

The preparation of this compound is most efficiently achieved via the Finkelstein reaction , a classic Sₙ2 (bimolecular nucleophilic substitution) process.[14][15] This reaction involves the exchange of a halogen atom and is particularly effective for synthesizing alkyl iodides from their corresponding bromides or chlorides.[14][16]

The Finkelstein Reaction Mechanism

The reaction is driven to completion by exploiting Le Châtelier's principle. Sodium iodide (NaI) is soluble in a polar aprotic solvent like acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[14] The precipitation of these salts from the reaction mixture shifts the equilibrium towards the formation of the desired alkyl iodide.[14]

Caption: Sₙ2 mechanism for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a typical procedure for preparing this compound from 4-Chlorobutyl acetate.

Materials:

-

4-Chlorobutyl acetate

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Chlorobutyl acetate (1.0 eq) in anhydrous acetone.

-

Addition of Iodide: Add anhydrous sodium iodide (1.5 - 2.0 eq) to the solution. The excess iodide helps drive the reaction to completion.

-

Reflux: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Typically, the reaction is complete within 12-24 hours. A white precipitate of NaCl will form as the reaction proceeds.[14]

-

Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Redissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a clear liquid.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in its bifunctional nature. The primary iodide is an excellent leaving group in Sₙ2 reactions, making the molecule a potent acetoxybutylating agent . The acetate group serves as a stable protecting group for the alcohol, which can be easily deprotected under basic or acidic conditions post-alkylation.

Core Reactivity: Nucleophilic Substitution

This compound readily reacts with a wide range of nucleophiles, including amines, thiolates, carboxylates, and enolates, to form a new carbon-nucleophile bond. This reaction introduces the four-carbon chain, which can be subsequently deprotected to reveal a terminal primary alcohol for further transformations.

Caption: General synthetic workflow using this compound.

Applications in Drug Development and Complex Synthesis

-

Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, the acetoxybutyl chain can serve as a flexible linker between a targeting moiety and a payload, with the terminal alcohol providing a handle for further conjugation.

-

Synthesis of Phosphonium Salts: It is used to prepare phosphonium iodides, such as tricyclohexyl(acetoxybutyl)phosphonium iodide, which are precursors to Wittig reagents or phase-transfer catalysts.[3][17][18]

-

Polymer Chemistry: The molecule can be used to introduce functional end-groups onto polymer chains, for instance, in iodine transfer polymerization processes.[19]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant to the eyes, respiratory system, and skin.[1][2]

GHS Hazard Information

| Hazard Class | GHS Statement | Precautionary Codes (Examples) |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

| Flammability | H227: Combustible liquid | P210, P280, P370+P378 |

Data compiled from multiple sources.[2][3]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][20]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from heat, sparks, and open flames.[1][2][20] It is sensitive to light and should be stored in an amber or opaque bottle.[1][2] The presence of a copper stabilizer in commercial products helps to inhibit decomposition.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[20]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to local regulations.[20]

Conclusion

This compound is a powerful and strategic reagent for organic synthesis. Its defined reactivity as an acetoxybutylating agent, coupled with straightforward synthesis and purification, makes it a valuable tool for chemists in academia and industry. By enabling the introduction of a functionalized four-carbon spacer, it facilitates the construction of complex molecules, from novel pharmaceutical agents to advanced materials. A thorough understanding of its properties, reactivity, and safety protocols is paramount to leveraging its full synthetic potential.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 40596-44-9 [matrix-fine-chemicals.com]

- 7. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound CAS#: 40596-44-9 [m.chemicalbook.com]

- 9. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

- 11. Isobutyl acetate(110-19-0) MS spectrum [chemicalbook.com]

- 12. Butyl acetate(123-86-4) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Chlorobutyl acetate(6962-92-1) 1H NMR [m.chemicalbook.com]

- 14. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 15. Finkelstein Reaction [organic-chemistry.org]

- 16. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 17. This compound, 96%, stab. with copper 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 18. H31826.09 [thermofisher.com]

- 19. Iodine-influenced morphological evolution of micrometer-sized poly(methyl methacrylate)-block-poly(vinyl acetate) particles upon hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Iodobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutyl acetate (CAS No. 40596-44-9) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and chemical industries.[1] Its utility primarily stems from the presence of two reactive functional groups: an ester and a primary alkyl iodide. This dual functionality allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for process scale-up. This guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

A foundational understanding of the molecular characteristics of this compound is essential before delving into its macroscopic physical properties.

-

Structure:

The molecule consists of a butyl chain substituted with an acetate group at one terminus and an iodine atom at the other. The presence of the highly polarizable iodine atom and the polar ester group significantly influences its physical properties.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. It is crucial to note that the boiling point is reported at a reduced pressure, a common practice for compounds that may decompose at higher temperatures.

| Physical Property | Value | Conditions |

| Boiling Point | 94-95 °C | at 5.5 mm Hg[1][3] |

| Density | 1.61 g/mL | at 25 °C[1][3] |

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of this compound. The choice of these methods is guided by principles of accuracy, sample economy, and safety.

Boiling Point Determination by the Siwoloboff Method at Reduced Pressure

The reported boiling point of this compound is at reduced pressure, suggesting that the compound may be susceptible to decomposition at its normal atmospheric boiling point. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid.[1] The adaptation of this method for reduced pressure is a critical skill for handling thermally sensitive compounds.

-

Reduced Pressure: Applying a vacuum lowers the external pressure that the liquid's vapor pressure must overcome to initiate boiling. This allows the liquid to boil at a significantly lower temperature, preventing thermal decomposition.

-

Siwoloboff Method: This technique is chosen for its efficiency with small sample volumes (micro-scale), which is often a practical consideration in research and development settings where a compound may be synthesized in limited quantities.[1][3] It relies on observing the equilibrium between the liquid's vapor and the external pressure.

-

Thiele Tube: The use of a Thiele tube ensures uniform heating of the sample through the creation of convection currents in the heating oil, which is essential for an accurate boiling point determination.[2][4]

-

Apparatus Assembly:

-

Attach a small test tube (fusion tube) containing approximately 0.5 mL of this compound to a thermometer using a rubber band or wire.

-

Place a capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.

-

Insert the thermometer and attached fusion tube into a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Connect the side arm of the Thiele tube to a vacuum source via a vacuum trap and a manometer to monitor the pressure.

-

-

Procedure:

-

Evacuate the system to the desired pressure (e.g., 5.5 mm Hg).

-

Begin to gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and the vapor of the liquid expand.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the liquid is boiling.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[4] This indicates that the vapor pressure of the liquid is equal to the pressure of the system.

-

Record the temperature and the pressure. Repeat the determination to ensure reproducibility.

-

Caption: Workflow for Boiling Point Determination.

Density Determination by the Pycnometer Method

The density of a liquid is a fundamental physical property that relates its mass to its volume. The pycnometer method is a highly accurate and precise technique for determining the density of liquids.[5][6]

-

Pycnometer: A pycnometer is a glass flask with a precisely known volume.[6][7] This allows for the accurate measurement of the volume of the liquid being studied. The use of a ground glass stopper with a capillary ensures that the volume is consistent for each measurement.

-

Analytical Balance: The use of a high-precision analytical balance is crucial for accurately determining the mass of the empty pycnometer, the pycnometer filled with a reference liquid (deionized water), and the pycnometer filled with the sample liquid.

-

Temperature Control: Density is temperature-dependent. Therefore, all measurements must be performed at a constant and known temperature, typically achieved using a temperature-controlled water bath.[5] For this compound, the reference density is at 25 °C.

-

Preparation and Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 °C and allow it to equilibrate for at least 20 minutes.

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₂).

-

The volume of the pycnometer (V) can be calculated using the known density of water (ρ_water) at 25.0 °C (approximately 0.997047 g/mL): V = (m₂ - m₁) / ρ_water

-

-

Sample Measurement:

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and insert the stopper.

-

Place the pycnometer in the 25.0 °C water bath and allow it to equilibrate.

-

Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m₃).

-

-

Calculation:

-

The mass of the this compound (m_sample) is: m_sample = m₃ - m₁

-

The density of the this compound (ρ_sample) is calculated as: ρ_sample = m_sample / V

-

Caption: Workflow for Density Determination.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2] The compound is also light-sensitive and should be stored in a cool, dark place.[1][2]

Conclusion

The boiling point and density of this compound are critical physical parameters that inform its safe handling, storage, and application in chemical synthesis. The experimental methods outlined in this guide, the Siwoloboff method for boiling point determination at reduced pressure and the pycnometer method for density, provide robust and accurate means of verifying these properties in a laboratory setting. A comprehensive understanding of both the theoretical basis and practical execution of these techniques is essential for any researcher working with this versatile chemical intermediate.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. Thiele tube - Wikipedia [en.wikipedia.org]

- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 4. timstar.co.uk [timstar.co.uk]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. What Is a Laboratory Pycnometer and How Does It Work? - Pobel [pobel.com]

- 7. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to the Safe Handling of 4-Iodobutyl Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Reactivity

4-Iodobutyl acetate is a valuable reagent in organic synthesis, often employed for the introduction of a four-carbon chain terminating in a primary alcohol (after hydrolysis of the acetate). Its utility stems from the reactivity of the carbon-iodine bond, where iodide serves as an excellent leaving group in nucleophilic substitution reactions. However, the very electrophilicity that makes it a useful synthetic tool also classifies it as a potent alkylating agent. Alkylating agents can covalently modify biological nucleophiles such as DNA, RNA, and proteins, leading to cytotoxic, mutagenic, and potentially carcinogenic effects.[1][2][3][4] This guide provides a framework for handling this compound that is grounded in a comprehensive understanding of its chemical reactivity and associated risks.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of a robust safety protocol. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [5][6][7] |

| Synonyms | 1-Acetoxy-4-iodobutane, Acetic acid 4-iodobutyl ester | [5][7] |

| CAS Number | 40596-44-9 | [5][6][7] |

| Molecular Formula | C₆H₁₁IO₂ | [5][6][8] |

| Molecular Weight | 242.05 g/mol | [5][6] |

| Appearance | Colorless to pale yellow or brown liquid | [5][9] |

| Density | ~1.61 g/mL at 25 °C | [6][9] |

| Boiling Point | 94-95 °C at 5.5 mm Hg | [6][9] |

| Flash Point | 195 °F (~90.5 °C) | [9][10] |

| Solubility | Difficult to mix with water | [5][9] |

| Sensitivity | Light Sensitive | [5][9][11] |

Comprehensive Hazard Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings. The causality of these hazards is directly linked to its chemical nature as an electrophilic alkylating agent.

| GHS Classification | Hazard Statement | Pictogram | Causality and Field Insights |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| The compound can react with nucleophilic functional groups in skin proteins and lipids. This covalent modification disrupts cellular integrity, leading to an inflammatory response perceived as irritation. Prolonged or repeated contact can lead to more severe dermatitis.[5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| The cornea and conjunctiva are highly sensitive tissues. Direct contact can cause significant damage due to alkylation of critical proteins, potentially leading to long-term vision impairment. Immediate and thorough irrigation is critical upon exposure.[5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

| Inhalation of vapors or aerosols allows the compound to contact the mucosal surfaces of the respiratory tract. Its irritant nature can cause inflammation, coughing, and shortness of breath.[5] Due to its relatively low vapor pressure, this risk is most pronounced when the material is heated or aerosolized. |

| Unclassified but Inherent Risk | Potential Mutagen/Carcinogen | N/A | As an alkylating agent, this compound has the potential to alkylate DNA bases (e.g., the N7 position of guanine).[12] This can lead to mutations during DNA replication. While not officially classified as a carcinogen, its mechanism of action warrants treating it with the same level of precaution as other known hazardous alkylating agents.[1][3] |

Risk Mitigation: Engineering Controls, Administrative Controls, and PPE

A multi-layered approach is essential for mitigating the risks associated with this compound. The hierarchy of controls, from most to least effective, is Engineering Controls > Administrative Controls > Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical.

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, documented procedures ensure consistent and safe practices.

-

Designated Areas: Clearly mark and designate specific areas within the lab (e.g., a particular fume hood) for handling this compound.

-

Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

-

Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency response for this compound before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

PPE does not eliminate the hazard, but it protects the user from exposure. Selection must be based on the specific hazards of this compound.

| PPE Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves. | Check glove manufacturer's compatibility charts. Double-gloving is recommended for extended operations or when handling larger quantities. Change gloves immediately if contamination is suspected.[5] |

| Eye Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[5] |

| Skin and Body Protection | Flame-retardant lab coat, closed-toe shoes. | A fully buttoned lab coat protects against skin contact from minor spills. Ensure shoes are made of a non-porous material. |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for emergency response, a respirator with an organic vapor cartridge may be necessary. |

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

This section outlines a self-validating protocol for a typical laboratory-scale reaction using this compound.

Workflow Diagram: Safe Handling Protocol

Caption: A logical workflow for handling this compound, from preparation to disposal.

Detailed Steps:

-

Preparation :

-

Thoroughly review the Safety Data Sheet (SDS) and the lab-specific Standard Operating Procedure (SOP) for the planned experiment.

-

Don all required PPE: a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).[5]

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

-

Reagent Handling :

-

Perform all manipulations inside the fume hood.

-

Measure the required amount of this compound using a clean, dry syringe or graduated cylinder. To minimize exposure risk, avoid open-beaker transfers.

-

Add the reagent to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

-

-

Post-Reaction :

-

After the reaction is complete, any excess alkylating agent must be quenched. A common method is the addition of a nucleophilic scavenger like a secondary amine or a thiol, but the choice must be compatible with the reaction mixture.

-

-

Cleanup and Waste Disposal :

-

Rinse all contaminated glassware with a suitable solvent (e.g., acetone or isopropanol) inside the fume hood. Collect this rinse as hazardous waste.

-

Dispose of all waste containing this compound, including contaminated consumables (gloves, paper towels, silica gel), in a clearly labeled, sealed container for halogenated organic waste .[13][14]

-

Wipe down the work surface in the fume hood.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

-

Emergency Procedures: A Validated Response Plan

Immediate and correct action is vital in the event of an exposure or spill.

Emergency Response Decision Tree

Caption: A decision-making flowchart for spills and personnel exposure incidents.

-

Skin Contact : Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][14]

-

Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or dizziness occur, seek immediate medical attention.[5][14]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Spills :

-

Small Spill (inside fume hood) : Absorb the spill with an inert material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent.[13][15]

-

Large Spill : Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[13][15]

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the reagent and ensure safety.

-

Location : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Container : Keep the container tightly closed to prevent moisture ingress and vapor escape.[5][13]

-

Light Sensitivity : this compound is light-sensitive.[5][9] Store in an amber or opaque bottle to prevent degradation, which can release iodine.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[14]

References

- 1. Alkylation - Wikipedia [en.wikipedia.org]

- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]

- 8. PubChemLite - this compound (C6H11IO2) [pubchemlite.lcsb.uni.lu]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 40596-44-9 [m.chemicalbook.com]

- 11. beta.lakeland.edu [beta.lakeland.edu]

- 12. Alkylating Agents – Callaix [callaix.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. orbitscience.com [orbitscience.com]

Spectroscopic Profile of 4-Iodobutyl Acetate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodobutyl acetate (CAS No. 40596-44-9).[1][2][3][4] Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this important synthetic intermediate. In the absence of publicly available experimental spectra, this guide presents predicted data, meticulously derived from the analysis of structurally analogous compounds and foundational spectroscopic principles. This approach, rooted in scientific expertise, offers a robust framework for the identification and characterization of this compound in a laboratory setting.

Introduction to this compound

This compound is a colorless to pale yellow or brown liquid with the chemical formula C₆H₁₁IO₂ and a molecular weight of 242.05 g/mol .[1][3] It is primarily utilized as a reagent in organic synthesis, serving as a versatile building block for the introduction of a four-carbon chain with a terminal iodine and an acetate functional group. Its physical properties include a boiling point of 94-95 °C at 5.5 mmHg and a density of approximately 1.61 g/mL at 25 °C.[1] Given its role in the synthesis of complex organic molecules, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is key to understanding its spectroscopic behavior. The molecule consists of a butyl chain substituted with an iodine atom at one end and an acetate group at the other. This arrangement dictates the chemical environment of each proton and carbon atom, giving rise to a unique spectroscopic fingerprint.

References

- 1. 4-iodo-1-butanol acetate [chembk.com]

- 2. 40596-44-9 CAS Manufactory [m.chemicalbook.com]

- 3. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Page loading... [guidechem.com]

Reactivity of the carbon-iodine bond in 4-Iodobutyl acetate

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodobutyl Acetate

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Its value lies in the distinct reactivity of its two functional groups: a stable acetate ester and a highly reactive primary alkyl iodide. The carbon-iodine (C-I) bond is the linchpin of its synthetic utility, serving as a versatile site for nucleophilic substitution and other transformations. This guide provides a comprehensive analysis of the C-I bond's reactivity in this specific molecular context. We will explore the underlying principles governing its behavior, the competition between substitution and elimination pathways, and provide field-proven protocols for its application as a key building block.

Introduction: The Unique Profile of this compound

This compound (C₆H₁₁IO₂) is a colorless to brown liquid that serves as a valuable intermediate in organic synthesis.[1][2][3] Its structure features a four-carbon chain functionalized with an acetate group at one end and an iodine atom at the other. This arrangement allows for the strategic introduction of a protected hydroxyl group (via the acetate) while leveraging the exceptional reactivity of the C-I bond.

The C-I bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion an outstanding leaving group.[4][5] This high reactivity is central to the molecule's function as a potent alkylating agent. The primary nature of the carbon to which the iodine is attached further dictates its reaction preferences, primarily favoring bimolecular nucleophilic substitution (Sₙ2).

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its safe handling and for designing effective reaction protocols.

| Property | Value | Reference |

| CAS Number | 40596-44-9 | [2][6][7] |

| Molecular Formula | C₆H₁₁IO₂ | [2][7][8] |

| Molecular Weight | 242.056 g/mol | [2][7] |

| Appearance | Colorless to brown liquid | [2][3] |

| Boiling Point | 94-95 °C at 5.5 mmHg | [1][9] |

| Density | 1.61 g/mL at 25 °C | [1][9] |

| Refractive Index | n20/D 1.497 | [1][9] |

| Solubility | Soluble in organic solvents; poorly soluble in water | [1] |

The Heart of Reactivity: The Carbon-Iodine Bond

The utility of this compound is dominated by the nature of the C-I bond. Several factors contribute to its high reactivity:

-

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds. This low bond dissociation energy means less energy is required to cleave it during a chemical reaction.

-

Leaving Group Ability: A good leaving group must be stable on its own after departing. The iodide ion (I⁻) is the conjugate base of a strong acid, hydroiodic acid (HI). Consequently, I⁻ is a very weak base and highly stable, making it an excellent leaving group.[5][10] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

-

Polarizability: Iodine is a large, highly polarizable atom. This means its electron cloud is easily distorted, which helps to stabilize the transition state of substitution reactions, thereby increasing the reaction rate.

Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (Sₙ2)

Given that this compound is a primary alkyl halide, its reactions with nucleophiles overwhelmingly proceed via the Sₙ2 mechanism.[11] This pathway is a cornerstone of its application in synthesis.

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[11] This "backside attack" leads to an inversion of stereochemical configuration at the carbon center.[12][13] Although this compound is achiral, understanding this principle is crucial when applying its reactivity to more complex, chiral substrates.

Caption: The concerted Sₙ2 mechanism on a primary alkyl iodide.

Factors Favoring Sₙ2 Reactions

-

Substrate: Primary alkyl halides like this compound have minimal steric hindrance, allowing easy access for the nucleophile to attack the electrophilic carbon.[14]

-

Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻) significantly accelerate the Sₙ2 reaction rate.[15]

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[16][17] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion (the nucleophile) through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.[18]

The Competing Pathway: Bimolecular Elimination (E2)

While Sₙ2 is dominant, chemists must always consider the competing bimolecular elimination (E2) pathway. In an E2 reaction, a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of an alkene.[19][20]

Caption: The concerted E2 mechanism, a competitor to Sₙ2.

When Elimination Wins: Factors Favoring E2

Although less common for primary halides, the E2 pathway can be intentionally favored or become an unwanted side reaction under specific conditions.

| Factor | Condition Favoring Sₙ2 | Condition Favoring E2 | Rationale |

| Reagent | Strong, non-bulky nucleophile (e.g., NaCN, NaN₃) | Strong, sterically hindered base (e.g., K-OtBu) | A bulky base cannot easily access the electrophilic carbon (Sₙ2) but can readily abstract a less hindered β-proton (E2).[20] |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy than substitution, so increasing the temperature provides the energy to overcome this barrier, favoring E2.[19][20] |

| Solvent | Polar Aprotic (DMSO, Acetone) | Alcoholic Solvents (Ethanol) | Using the conjugate acid of the base as the solvent (e.g., ethanol for ethoxide) often promotes elimination.[19] |

Applications in Synthesis & Experimental Protocols

The predictable Sₙ2 reactivity of this compound makes it a powerful tool for introducing the 4-acetoxybutyl moiety into a wide range of molecules.

Williamson Ether Synthesis

A classic application is the synthesis of ethers via the reaction of an alkoxide with this compound. This reaction proceeds cleanly via the Sₙ2 mechanism.[21][22]

Protocol: Synthesis of 4-Phenoxybutyl Acetate

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium phenoxide (1.0 eq) in 5 mL of dry DMF. Alternatively, dissolve phenol (1.0 eq) in DMF and add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases.

-

Expertise Note: NaH is used to create the alkoxide in situ. The byproduct is H₂ gas, which is non-nucleophilic and escapes the reaction, preventing competing reactions.[23]

-

-

Nucleophilic Attack: Add this compound (1.05 eq) dropwise to the stirred solution of the sodium phenoxide at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Caption: Experimental workflow for Williamson Ether Synthesis.

Synthesis via the Finkelstein Reaction

While this guide focuses on reactivity, it is pertinent to mention that this compound is often prepared from its more affordable bromo or chloro analogs using the Finkelstein reaction.[24][25]

This Sₙ2 reaction involves halogen exchange, typically using sodium iodide in an acetone solvent. The reaction is driven to completion because while NaI is soluble in acetone, the resulting NaCl or NaBr is not and precipitates out of the solution, shifting the equilibrium according to Le Châtelier's principle.[24][26]

Protocol: Synthesis of this compound

-

Setup: To a solution of 4-bromobutyl acetate (1.0 eq) in acetone (5 mL per 1 g of substrate) in a round-bottom flask, add sodium iodide (1.5 eq).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. A white precipitate (NaBr) will form as the reaction proceeds.

-

Trustworthiness Note: The formation of the precipitate is a visual confirmation that the halogen exchange is occurring.[24]

-

-

Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of cold acetone.

-

Isolation: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in diethyl ether, wash with water and then with a 5% sodium thiosulfate solution (to remove any I₂ color), followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound, which can be further purified by distillation if necessary.

Conclusion

The reactivity of this compound is fundamentally governed by the properties of its primary carbon-iodine bond. This bond's inherent weakness and the exceptional stability of the resulting iodide anion make it a premier substrate for Sₙ2 reactions. For researchers and drug development professionals, a firm grasp of the factors controlling the competition between substitution and elimination is paramount for achieving desired synthetic outcomes. By carefully selecting the nucleophile, solvent, and temperature, the C-I bond of this compound can be harnessed as a reliable and versatile tool for constructing complex molecular architectures.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. purechemistry.org [purechemistry.org]

- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 6. This compound, 96%, stab. with copper | Fisher Scientific [fishersci.ca]

- 7. This compound | CAS: 40596-44-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. This compound CAS#: 40596-44-9 [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lecturio.com [lecturio.com]

- 12. fiveable.me [fiveable.me]

- 13. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 14. glasp.co [glasp.co]

- 15. byjus.com [byjus.com]

- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 17. users.wfu.edu [users.wfu.edu]

- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 25. Chemicals [chemicals.thermofisher.cn]

- 26. web.pdx.edu [web.pdx.edu]

The Versatile Synthon: A Technical Guide to the Applications of 4-Iodobutyl Acetate in Modern Organic Synthesis

Abstract

In the landscape of organic synthesis, the strategic introduction of functionalized alkyl chains is a cornerstone of molecular construction. Among the reagents available for this purpose, 4-Iodobutyl acetate (CAS: 40596-44-9) emerges as a particularly potent and versatile building block. This technical guide provides an in-depth exploration of its applications, moving beyond a simple catalog of reactions to explain the mechanistic rationale behind its utility. We will examine its role as a bifunctional linker, its superior reactivity in nucleophilic substitutions, and provide field-proven protocols for its application in C-C, C-N, C-O, C-S, and C-P bond formation. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical, agrochemical, and materials science R&D, offering both foundational knowledge and practical, actionable methodologies.

Core Concepts: Understanding the Utility of this compound

This compound, with the structure CH₃COO(CH₂)₄I, is more than a simple alkyl iodide. Its synthetic power lies in the combination of two key features: a highly reactive primary alkyl iodide and a protected hydroxyl group in the form of an acetate ester. This bifunctional nature allows for its use as a stable, four-carbon linear building block that can be sequentially or selectively functionalized at either end.

1.1. The Reactivity of the Carbon-Iodine Bond

The primary locus of reactivity is the terminal carbon-iodine bond. The iodide ion is an exceptional leaving group, a consequence of its large atomic radius, high polarizability, and the relative weakness of the C-I bond. This makes this compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] Compared to its chloro- and bromo-analogs, the iodo-compound exhibits significantly faster reaction kinetics under identical conditions, often allowing for milder reaction temperatures and shorter reaction times. This enhanced reactivity is a critical factor in complex syntheses where sensitive functional groups must be preserved.[3]

1.2. The Acetate as a Protected Hydroxyl Group

The acetate moiety serves as a robust protecting group for the terminal hydroxyl function. It is stable to a wide range of nucleophilic and mildly basic conditions typically employed for the alkylation step. This allows the 4-acetoxybutyl chain to be installed chemoselectively via reaction at the iodide terminus. Subsequently, the acetate can be readily cleaved under standard hydrolysis conditions (e.g., acid or base catalysis) to liberate the free primary alcohol for further elaboration, such as oxidation, esterification, or etherification.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective implementation in the laboratory.

| Property | Value | Reference |

| CAS Number | 40596-44-9 | [4] |

| Molecular Formula | C₆H₁₁IO₂ | [5] |

| Molecular Weight | 242.05 g/mol | [5] |

| Appearance | Colorless to brown liquid | [3] |

| Density | 1.61 g/mL at 25 °C | [6] |

| Boiling Point | 94-95 °C at 5.5 mm Hg | [6] |

| Refractive Index | n20/D 1.497 | [6] |

| Solubility | Difficult to mix with water; soluble in organic solvents | [7] |

| Sensitivity | Light Sensitive | [7] |

Safety & Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. Store the reagent in a cool, dark, and dry place, away from incompatible materials. It is often stabilized with copper.[8]

Key Applications & Experimental Protocols

The primary utility of this compound is as an electrophile for the alkylation of a diverse range of nucleophiles. This section details its application in forming key chemical bonds, supported by detailed, actionable protocols.

Diagram: General Alkylation Strategy

The following diagram illustrates the core synthetic strategy: a nucleophile displaces the iodide via an SN2 mechanism, installing the 4-acetoxybutyl chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]